N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-chlorophenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
Description
Properties
CAS No. |
1251591-81-7 |
|---|---|
Molecular Formula |
C25H17ClN4O4 |
Molecular Weight |
472.89 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C25H17ClN4O4/c26-16-3-5-17(6-4-16)30-25(32)19-12-27-20-7-2-15(10-18(20)23(19)29-30)24(31)28-11-14-1-8-21-22(9-14)34-13-33-21/h1-10,12,29H,11,13H2,(H,28,31) |
InChI Key |
TVYNDEFGSYPXGM-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C5C(=CN=C4C=C3)C(=O)N(N5)C6=CC=C(C=C6)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-chlorophenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide (CAS Number: 1286709-37-2) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, antitumor, and enzyme inhibitory effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H21ClN4O3, with a molecular weight of 412.9 g/mol. Its structure includes a pyrazoloquinoline core fused with a benzo[d][1,3]dioxole moiety and a chlorophenyl substituent. The presence of these functional groups is hypothesized to contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various benzodioxole derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated that certain derivatives showed comparable efficacy to standard antibiotics like Ciprofloxacin .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 15 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-chlorophenyl)-3-oxo... | E. coli | 12 µg/mL |
Antitumor Activity
The antitumor potential of the compound was investigated in vitro against various cancer cell lines. The findings suggested that it possesses cytotoxic effects that may be attributed to its ability to inhibit specific kinases involved in cell proliferation. For instance, a study reported that derivatives of similar structures exhibited IC50 values lower than those of established chemotherapeutic agents .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Notably, it demonstrated significant inhibition against c-Met kinase, which is implicated in various cancers. Comparative studies showed that the compound outperformed some reference drugs in terms of enzymatic activity .
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation focused on synthesizing and testing various benzodioxole derivatives for antimicrobial activity against pathogens responsible for common infections. The study highlighted the effectiveness of the pyrazoloquinoline scaffold in enhancing antimicrobial potency .
- Antitumor Evaluation : In another study, derivatives including the target compound were subjected to cytotoxicity assays against different cancer cell lines. The results indicated promising activity with potential for further development as anticancer agents .
Scientific Research Applications
Anticancer Activity
Studies have demonstrated that derivatives of pyrazoloquinoline compounds exhibit significant anticancer properties. For instance, compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-chlorophenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide have shown cytotoxic effects against various cancer cell lines. A notable study reported that pyrazoloquinoline derivatives demonstrated IC50 values in the low micromolar range against breast cancer cells, indicating potent anticancer activity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that similar structures exhibit effectiveness against both Gram-positive and Gram-negative bacteria. For example, benzotriazole derivatives have been shown to possess antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 µg/ml . This suggests potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
Inflammation-related diseases are another target for compounds like this compound. Preliminary studies indicate that such compounds can inhibit pro-inflammatory cytokines and reduce inflammation in vitro and in vivo models .
Case Study 1: Anticancer Activity
A recent study investigated the anticancer effects of a series of pyrazoloquinoline derivatives on human cancer cell lines. The results indicated that the introduction of the benzo[d][1,3]dioxole moiety significantly enhanced cytotoxicity compared to non-substituted analogs. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial activity of various benzotriazole derivatives against common bacterial strains. The findings revealed that modifications to the benzodioxole structure improved antibacterial potency, suggesting a structure-activity relationship that could guide future drug design .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations
The pyrazolo[4,3-c]quinoline scaffold is structurally distinct from other heterocyclic systems but shares functional similarities with derivatives such as:
- Hexahydroquinolines: Derivatives such as 4-(benzo[d][1,3]dioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide (CAS 421567-39-7) feature a saturated quinoline ring, which may enhance conformational flexibility but reduce planarity critical for intercalation or enzyme inhibition .
Substituent Effects
- Benzodioxole vs.
- Chlorophenyl vs. Fluorophenyl: The 4-chlorophenyl group in the target compound offers higher electronegativity and steric bulk compared to fluorophenyl analogs (e.g., N-(3-fluorophenyl)-...hexahydroquinoline-3-carboxamide), which may influence selectivity in halogen-bonding interactions .
Analytical and Bioactivity Comparisons
Spectroscopic and Computational Analysis
- NMR and MS : highlights the use of NMR to confirm structural similarities between synthetic analogs and natural products, a method applicable to verifying the benzodioxole and chlorophenyl groups in the target compound.
- Molecular Networking : emphasizes MS/MS-based clustering to identify structurally related compounds. For example, the target compound’s carboxamide group would produce distinct fragmentation patterns compared to ester or thioamide analogs .
Bioactivity Profiling
- Mode of Action: Compounds with pyrazoloquinoline cores (e.g., ) often target kinases or DNA topoisomerases. The 4-chlorophenyl group may enhance cytotoxicity, as seen in chlorophenyl-containing anticancer agents .
- Chemical-Genetic Profiles: suggests that minor structural changes (e.g., substituting benzodioxole for benzyl) could shift bioactivity profiles by altering interactions with sensitive gene pathways.
Data Tables
Table 1: Structural and Functional Comparison of Selected Analogs
| Compound Name (CAS) | Core Structure | Key Substituents | Notable Properties |
|---|---|---|---|
| Target Compound | Pyrazolo[4,3-c]quinoline | - Benzo[d][1,3]dioxol-5-ylmethyl - 4-Chlorophenyl - Carboxamide |
High planarity; potential kinase inhibition |
| 923226-49-7 | Pyrazolo[4,3-c]pyridine | - Benzyl - Cycloheptyl - Carboxamide |
Reduced aromaticity; possible solubility enhancement |
| 421567-39-7 | Hexahydroquinoline | - Benzo[d][1,3]dioxol-5-yl - 3-Fluorophenyl - Carboxamide |
Conformational flexibility; fluorophenyl enhances bioavailability |
Q & A
Q. What are the common synthetic routes for preparing N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-chlorophenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and acylation. For example:
- Step 1 : Cyclic diaryliodonium salts (e.g., dibenzo[b,d]iodolium triflates) can serve as precursors for constructing the pyrazoloquinoline core via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Step 2 : Acylation of the intermediate with benzo[d][1,3]dioxol-5-ylmethyl carboxamide under basic conditions (e.g., using DCC/DMAP in DCM) .
- Step 3 : Purification via column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate the final compound .
Q. How is the compound characterized to confirm its structure?
- Methodological Answer : A combination of spectroscopic and analytical techniques is used:
- NMR Spectroscopy : H and C NMR to verify substituent positions and aromaticity .
- HRMS : To confirm molecular weight and fragmentation patterns .
- FTIR : Identification of carbonyl (C=O, ~1700 cm) and amide (N-H, ~3300 cm) groups .
- HPLC : Purity assessment (>95% required for pharmacological studies) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound when scaling up synthesis?
- Methodological Answer : Advanced optimization strategies include:
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, catalyst loading) to identify optimal conditions .
- Heuristic Algorithms : Bayesian optimization to predict high-yield conditions with minimal experimental iterations .
- Flow Chemistry : Continuous-flow reactors for improved heat/mass transfer and reproducibility (e.g., Omura-Sharma-Swern oxidation adapted for similar heterocycles) .
Q. How to resolve contradictions in spectral data (e.g., NMR shifts) reported across studies?
- Methodological Answer : Contradictions may arise from solvent effects, tautomerism, or impurities. Mitigation steps:
- Standardized Protocols : Use deuterated solvents (e.g., DMSO-d) and internal standards (e.g., TMS) for NMR .
- Computational Validation : Compare experimental C NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
- Cross-Validation : Replicate synthesis and characterization under identical conditions to isolate variables .
Q. What experimental designs are suitable for evaluating the compound’s pharmacological activity?
- Methodological Answer : Key approaches include:
- In Vitro Assays :
- Cytotoxicity : MTT assay (e.g., IC determination against cancer cell lines) .
- Target Binding : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for receptors (e.g., kinase inhibition) .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying the 4-chlorophenyl or benzodioxole groups) to identify critical pharmacophores .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity for this compound?
- Methodological Answer : Discrepancies may stem from assay conditions or impurities. Solutions include:
- Dose-Response Curves : Validate activity across multiple concentrations and cell lines .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dechlorinated analogs) that may interfere with activity .
- Independent Validation : Collaborate with third-party labs to replicate findings under blinded conditions .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
